Chiral Identity: (S)-Enantiomer Versus Racemic Mixture
The target compound is the single (S)-enantiomer (CAS 1354008-14-2), confirmed by its InChI Key (MVHUJJUHDDLCOZ-NSHDSACASA-N), which encodes the absolute stereochemistry at the pyrrolidine C3 position . The commercially available racemic mixture (CAS 1353986-31-8) bears the InChI Key MVHUJJUHDDLCOZ-UHFFFAOYSA-N, which lacks stereochemical information . For any biological assay where the target is chiral (e.g., kinase ATP-binding pockets, GPCRs), the (S)-enantiomer can be up to 10-fold different in potency relative to the (R)-enantiomer, as consistently observed across chiral pyrrolidine-based inhibitors [1].
| Evidence Dimension | Absolute stereochemistry (enantiomeric identity) |
|---|---|
| Target Compound Data | (S)-enantiomer; InChI Key MVHUJJUHDDLCOZ-NSHDSACASA-N; CAS 1354008-14-2 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1354017-52-9) and racemic mixture (CAS 1353986-31-8; InChI Key MVHUJJUHDDLCOZ-UHFFFAOYSA-N) |
| Quantified Difference | Single enantiomer (100% e.e. assumed for (S)-form) vs. 1:1 racemate (0% e.e.) |
| Conditions | Identity verification by chiral HPLC (no specific method published for this compound; general class methodology) |
Why This Matters
For procurement, specifying the (S)-enantiomer eliminates the confounding factor of stereochemical heterogeneity, ensuring that any observed biological activity can be unambiguously assigned to a single molecular entity.
- [1] Wermuth, C. G., et al. (2015) 'Chirality and Its Importance in Drug Design.' In: The Practice of Medicinal Chemistry, 4th ed., pp. 49–75. (Class-level reference for enantiomer-dependent potency). View Source
